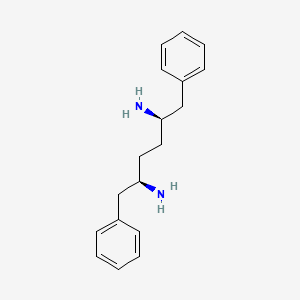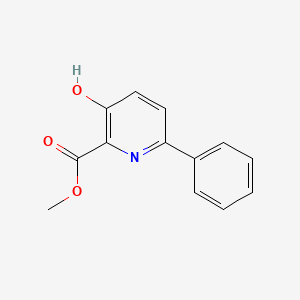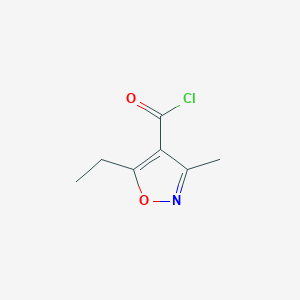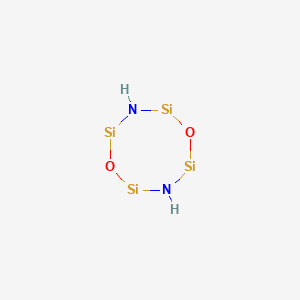
1,5-Dioxa-3,7-diaza-2,4,6,8-tetrasilacyclooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dioxa-3,7-diaza-2,4,6,8-tetrasilacyclooctane: is a cyclic organosilicon compound with a unique structure that includes silicon, oxygen, and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Dioxa-3,7-diaza-2,4,6,8-tetrasilacyclooctane can be synthesized through heterofunctional condensation reactions. One common method involves the reaction between 2,4-dichloro-2,4-dimethyl-2,4-disilapentane and dipotassium dimethylsilanediolate . The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1,5-Dioxa-3,7-diaza-2,4,6,8-tetrasilacyclooctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different silicon-oxygen compounds.
Reduction: Reduction reactions can modify the silicon-nitrogen bonds, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while substitution can introduce various organic groups to the silicon atoms .
Scientific Research Applications
Chemistry: 1,5-Dioxa-3,7-diaza-2,4,6,8-tetrasilacyclooctane is used as a precursor in the synthesis of advanced materials, including silicon-based polymers and resins. Its unique structure allows for the creation of materials with specific properties, such as thermal stability and flexibility .
Biology and Medicine: In biological research, this compound can be used to study silicon-based biochemistry and its interactions with biological molecules.
Industry: Industrially, this compound is used in the production of specialty coatings, adhesives, and sealants. Its chemical properties make it suitable for applications requiring durability and resistance to environmental factors .
Mechanism of Action
The mechanism by which 1,5-Dioxa-3,7-diaza-2,4,6,8-tetrasilacyclooctane exerts its effects involves interactions with various molecular targets. The silicon atoms in the compound can form strong bonds with oxygen and nitrogen, leading to the formation of stable structures. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
- 2,2,4,4,6,6,8,8-Octamethyl-1,5-dioxa-3,7-diaza-cyclooctasilan
- 1,1,3,3,5,5,7,7-Octamethyl-cyclotetrasil-diox- (4,8)-diazan- (2,6)
Comparison: 1,5-Dioxa-3,7-diaza-2,4,6,8-tetrasilacyclooctane is unique due to its specific arrangement of silicon, oxygen, and nitrogen atoms. Compared to similar compounds, it offers distinct reactivity and stability, making it valuable for specialized applications in materials science and organic synthesis .
Properties
CAS No. |
1443-67-0 |
|---|---|
Molecular Formula |
H10N2O2Si4 |
Molecular Weight |
182.43 g/mol |
IUPAC Name |
1,5,3,7,2,4,6,8-dioxadiazatetrasilocane |
InChI |
InChI=1S/H10N2O2Si4/c1-5-3-7-2-8-4-6-1/h1-2H,5-8H2 |
InChI Key |
FHLLEUMWDXQIKT-UHFFFAOYSA-N |
SMILES |
N1[Si]O[Si]N[Si]O[Si]1 |
Canonical SMILES |
N1[SiH2]O[SiH2]N[SiH2]O[SiH2]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3240531.png)
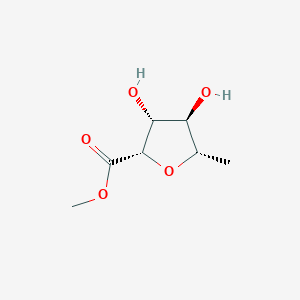
![3-acetyl-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B3240544.png)
![Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester](/img/structure/B3240559.png)
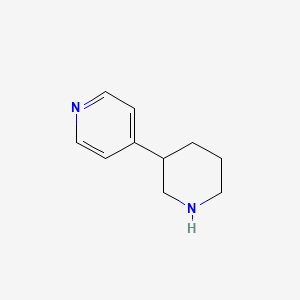

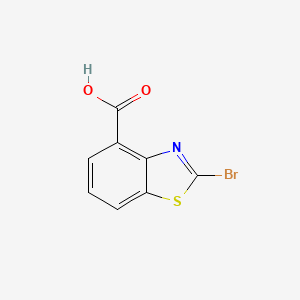
![L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-[[[(2R,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-](/img/structure/B3240573.png)
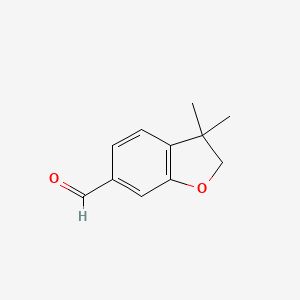
![Carbamic acid, N-2-azaspiro[3.3]hept-6-yl-, phenylmethyl ester](/img/structure/B3240588.png)
